4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Overview
Description
“4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a complex organic compound. It is related to a class of compounds that exhibit an inhibitory action on an activated coagulation factor X, and thus, it could be useful as a preventive/therapeutic drug for thrombus-related diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a related compound, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, is1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H
. This gives some insight into the molecular structure of the compound you’re interested in.
Scientific Research Applications
Synthesis and Molecular Docking
- Molecular Docking and Synthesis of Pyridine Derivatives : A study detailed the synthesis of novel pyridine and fused pyridine derivatives, starting from specific pyridine-carbonitrile. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. This highlights the compound's role in developing antimicrobial and antioxidant agents Flefel et al., 2018.
Antimicrobial and Antitumor Activities
Enaminones as Building Blocks : Enaminones derived from N-arylpyrazole were synthesized, leading to substituted pyridine derivatives and other compounds with reported cytotoxic effects against cancer cell lines, showcasing the potential for antitumor and antimicrobial applications Riyadh, 2011.
Benzamide-Based 5-Aminopyrazoles : Research introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This study underscores the compound's significance in developing antiviral agents Hebishy et al., 2020.
Antimicrobial Evaluation of Thienopyrimidine Derivatives : A synthesis strategy involving heteroaromatic o-aminonitrile led to thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives, showing pronounced antimicrobial activity. This indicates the compound's utility in creating new antimicrobial agents Bhuiyan et al., 2006.
Synthesis of Heterocycles
- Synthesis of Novel Heterocycles : Investigations into the synthesis of various heterocyclic compounds, including isothiazolopyridines and pyridothiazines, have been reported. These studies demonstrate the versatility of related compounds in synthesizing biologically active heterocycles using both conventional and microwave-assisted techniques Youssef et al., 2012.
Mechanism of Action
Safety and Hazards
The compound is likely to have certain safety and hazard considerations associated with it. For instance, a related compound, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-benzoyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S.ClH/c1-24-12-11-17-18(13-24)27-21(22-17)23-20(26)16-9-7-15(8-10-16)19(25)14-5-3-2-4-6-14;/h2-10H,11-13H2,1H3,(H,22,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUULDOPLMGOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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